Pyridinium, 1,1'-methylenebis-

Description

General Overview and Structural Characterization

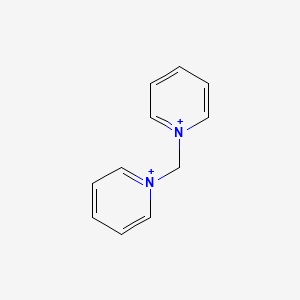

Pyridinium (B92312), 1,1'-methylenebis-, is a dicationic organic compound with the chemical formula C₁₁H₁₂N₂²⁺. nih.gov Its structure features two pyridinium rings linked by a methylene (B1212753) bridge (-CH₂-) at the nitrogen atoms. This arrangement results in a unique "butterfly" shape. nih.govresearchgate.net The compound is typically isolated as a salt with various anions, the most common being dichloride.

The molecule's structure is further stabilized by a network of hydrogen bonds. For instance, in the hydrated dichloride salt, the water molecule is situated within the V-shaped cavity of the dication and forms O-H···Cl hydrogen bonds with the chloride anions. nih.govresearchgate.net The dication itself has a C-N-C bond angle of approximately 110.2 (2)° at the methylene bridge. nih.gov

Below is a table summarizing the key chemical identifiers and properties of Pyridinium, 1,1'-methylenebis-.

| Property | Value |

| IUPAC Name | 1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium |

| Molecular Formula | C₁₁H₁₂N₂²⁺ |

| CAS Number | 86042-69-5 |

| Molar Mass | 172.23 g/mol |

| Synonyms | 1,1'-Methylenedipyridinium |

This data is compiled from PubChem. nih.gov

Historical Context of Discovery and Early Observations

The synthesis of related pyridinium compounds dates back to the late 19th century. In 1896, Baer and Prescott reported the preparation of the 1,1'-bispyridinium dication (MDP) through the reaction of pyridine (B92270) with methylene iodide. hud.ac.uk This early work laid the foundation for the synthesis of similar methylene-bridged pyridinium compounds.

However, the specific synthesis of Pyridinium, 1,1'-methylenebis- dichloride is more recent. A significant contribution was made by Almarzoqi and his colleagues in 1986. iucr.org They developed a method for synthesizing bis-ammonium salts by reacting tertiary amines, such as pyridine, with dichloromethane (B109758) under high pressure. nih.govresearchgate.netiucr.orgiucr.org This high-pressure reaction has become a standard method for preparing this class of compounds. iucr.org

Early observations of the diiodide salt of the dication revealed short contacts between the cation and the iodine atoms, suggesting its potential utility in studying charge-transfer processes in the solid state. nih.govresearchgate.netiucr.org The dichloride salt was later found to crystallize as a dihydrate. nih.govresearchgate.net These initial studies were crucial in characterizing the fundamental properties and reactivity of Pyridinium, 1,1'-methylenebis- and paved the way for its use in the construction of more complex metal-organic architectures. iucr.org

Structure

3D Structure

Properties

CAS No. |

86042-69-5 |

|---|---|

Molecular Formula |

C11H12N2+2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium |

InChI |

InChI=1S/C11H12N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/q+2 |

InChI Key |

JOICOUCDZBPSHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis from Pyridine (B92270) Derivatives and Dihalogenomethanes

The primary route for synthesizing pyridinium (B92312), 1,1'-methylenebis- and its derivatives involves the direct reaction of a pyridine derivative with a dihalogenomethane, such as dichloromethane (B109758) (DCM), dibromomethane, or diiodomethane. chemistryviews.orgpdx.edu This reaction, while seemingly straightforward, is influenced by several factors that dictate its efficiency and rate.

Reaction Conditions and Parameter Optimization

The formation of 1,1'-methylenebis(pyridinium) compounds can occur even under ambient conditions when pyridine derivatives are dissolved in dichloromethane, a common laboratory solvent. chemistryviews.orgresearchgate.net However, the reaction is generally slow. For instance, a 9 M solution of pyridine in DCM yielded only 1% of the product after two months. pdx.edu The optimization of reaction parameters is therefore crucial for practical synthesis.

The choice of solvent and the reaction temperature significantly impact the synthesis of pyridinium, 1,1'-methylenebis- derivatives. While the reaction can proceed in the dihalomethane reactant itself, which acts as both solvent and reagent, other solvents can be employed. Studies have shown that polar solvents can facilitate nucleophilic substitution reactions. For instance, the use of ethanol (B145695) has been shown to increase the yield of similar heterocyclic syntheses. researchgate.net

Temperature is a critical factor. While the reaction between pyridine and dichloromethane can occur at room temperature, it is notably slow. chemistryviews.orgpdx.edu Increased temperature and pressure have been reported to drive the reaction, although specific temperature optima for maximizing yield and minimizing side products require careful consideration for each specific pyridine derivative and dihalomethane pair. chemistryviews.orgpdx.edu For example, in the synthesis of related tetrahydrodipyrazolopyridines, the optimal temperature was found to be 76°C, with higher temperatures leading to a decrease in reaction efficiency. researchgate.net

| Reactants | Solvent | Temperature | Yield | Time |

| Pyridine, Dichloromethane | Dichloromethane | Ambient | 1% | 2 months |

| 4-(Dimethylamino)pyridine, Dichloromethane | Dichloromethane | Ambient | 78% | 2 months |

Table 1: Influence of Substrate on the Synthesis of 1,1'-methylenebis(pyridinium) Dichloride pdx.edu

The electronic nature of substituents on the pyridine ring plays a pivotal role in the rate of formation of 1,1'-methylenebis(pyridinium) salts. Electron-donating groups on the pyridine ring increase its nucleophilicity, thereby accelerating the reaction. pdx.edugcwgandhinagar.com

A study of thirteen different pyridine derivatives revealed that all of the 4-substituted and one of the 3-substituted pyridines reacted with dichloromethane to form the corresponding bispyridinium adducts. chemistryviews.org Notably, 4-(dimethylamino)pyridine (DMAP) reacts the fastest among the studied derivatives. chemistryviews.org In contrast, pyridine itself and a derivative with an electron-withdrawing group, 3-chloropyridine, reacted much more slowly. pdx.edu This highlights the strong influence of the pyridine's nucleophilic character on the reaction rate.

| Pyridine Derivative | Substituent Position | Electronic Effect | Reactivity with Dichloromethane |

| 4-(Dimethylamino)pyridine | 4 | Electron-donating | High |

| Pyridine | - | Neutral | Low |

| 3-Chloropyridine | 3 | Electron-withdrawing | Very Low |

Table 2: Effect of Substituents on Reactivity chemistryviews.orgpdx.edu

The reactivity of the dihalomethane also follows the expected trend for nucleophilic substitution, with reactivity increasing down the halogen group: CH₂I₂ > CH₂Br₂ > CH₂Cl₂. chemistryviews.org

Mechanistic Pathways: Consecutive Nucleophilic Substitution Reactions

The formation of pyridinium, 1,1'-methylenebis- proceeds through a mechanism involving two consecutive bimolecular nucleophilic substitution (SN2) reactions. chemistryviews.orgresearchgate.net In the first step, one molecule of pyridine attacks the dihalomethane, displacing a halide ion to form a halomethylpyridinium intermediate. This intermediate is then attacked by a second molecule of pyridine, displacing the remaining halide ion to form the final dicationic product.

Kinetic studies of the reaction between 4-(dimethylamino)pyridine (DMAP) and dichloromethane have provided significant insights into the reaction mechanism. chemistryviews.orgresearchgate.net The second-order rate constants for the first (k₁) and second (k₂) substitution steps were determined.

The rate constant for the second step (k₂) was found to be significantly larger than for the first step (k₁). chemistryviews.orgresearchgate.net Specifically, for the reaction of DMAP with DCM, k₁ was determined to be 2.56 (±0.06) x 10⁻⁸ M⁻¹s⁻¹ and k₂ was 4.29 (±0.01) x 10⁻⁴ M⁻¹s⁻¹. chemistryviews.orgresearchgate.net

| Rate Constant | Value (M⁻¹s⁻¹) | Description |

| k₁ | 2.56 (±0.06) x 10⁻⁸ | First substitution (DMAP + CH₂Cl₂ → [ClCH₂-DMAP]⁺ + Cl⁻) |

| k₂ | 4.29 (±0.01) x 10⁻⁴ | Second substitution ([ClCH₂-DMAP]⁺ + DMAP → [DMAP-CH₂-DMAP]²⁺ + Cl⁻) |

Table 3: Rate Constants for the Reaction of 4-(Dimethylamino)pyridine with Dichloromethane chemistryviews.orgresearchgate.net

A significant challenge in studying this reaction mechanism is the detection and characterization of the monosubstituted intermediate, the halomethylpyridinium salt. researchgate.net Due to the second reaction step being much faster than the first, the intermediate is consumed almost as soon as it is formed. chemistryviews.orgresearchgate.net

To overcome this, researchers have synthesized the intermediate independently. pdx.eduresearchgate.net For example, the intermediate for the reaction with DMAP was synthesized from DMAP, thionyl chloride, and paraformaldehyde in acetonitrile. pdx.edu This allowed for the independent study of the kinetics of the second substitution step. However, for less reactive pyridines like pyridine itself, the insolubility of the final bispyridinium salt in the reaction medium can complicate kinetic analysis. pdx.edu Spectroscopic techniques such as proton nuclear magnetic resonance (¹H NMR) have been instrumental in monitoring the progress of these reactions and identifying the final products. chemistryviews.org

Alternative Synthetic Approaches

The conventional synthesis of pyridinium, 1,1'-methylenebis- compounds typically involves the direct reaction of pyridine or its derivatives with a methylene (B1212753) source like dichloromethane. However, alternative methodologies have been developed to access these structures, often driven by the need for milder reaction conditions, improved yields, or the synthesis of specific derivatives. These approaches include modifications of the classical reaction, syntheses involving different starting materials, and methods that result in the formation of the methylene-bridged structure as an unexpected product.

One alternative approach involves the reaction of a pyridine derivative with a dihalomethane in the presence of a solvent that can also act as a reagent or promoter. For instance, the synthesis of various bis(imidazolium) and bis(pyridinium) dichloride salts, including 1,1'-methylenebis(pyridin-1-ium) dichloride, has been achieved by reacting the corresponding heterocyclic base with dichloromethane in dimethyl sulfoxide (B87167) (DMSO). doi.org This method provides a modified procedure for obtaining these salts. doi.org

Another synthetic route involves the slow evaporation of a solvent mixture containing the pyridine derivative and the methylene source. This was demonstrated in the serendipitous synthesis of 1,1'-methylenebis(4-tert-butylpyridinium) dichloride hemihydrate. The compound was obtained from a mixture of 4-tert-butylpyridine, dichloromethane, and heptane (B126788) that was left for slow evaporation at room temperature, yielding colorless needle-shaped crystals after a week. iucr.org

A distinct alternative for preparing N-substituted pyridinium compounds utilizes a pentamethinium salt as a precursor. This method involves reacting the acyl pentamethinium salt with a primary amine to yield the N-substituted 3-acyl pyridinium compound. google.com While this method is highlighted for its utility in synthesizing derivatives of NAD and its analogs, it represents a fundamentally different bond-forming strategy compared to the direct alkylation of pyridine. google.com

Furthermore, the synthesis of 1,1′-Methylenebis[4-(dimethylamino)pyridinium] Dichloride is achieved by the simple addition of 4-dimethylaminopyridine (B28879) (DMAP) to dichloromethane. researchgate.net The desired product precipitates from the solution over a period of a few weeks. researchgate.net This particular compound has been identified as a key additive in rhodium-catalyzed stereoselective amination of thioethers, where it is believed to act as a phase transfer catalyst. researchgate.net

The following tables summarize the findings from different research on alternative synthetic approaches for pyridinium, 1,1'-methylenebis- and its derivatives.

Table 1: Synthesis of Bis(pyridinium) Dichloride Salts

| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(dimethylamino)pyridine, Dichloromethane | DMSO, 100 °C, 48 hours | 1,1'-methylenebis(4-(dimethylamino)pyridin-1-ium) dichloride | - | doi.org |

| Pyridine, Dichloromethane | DMSO, 100 °C, 48 hours | 1,1'-methylenebis(pyridin-1-ium) dichloride | - | doi.org |

This table is interactive and allows for sorting and filtering of data.

Table 2: Serendipitous and Slow Reaction Syntheses

| Starting Material(s) | Method | Product | Reference |

|---|---|---|---|

| 4-tert-butylpyridine, Dichloromethane, Heptane | Slow evaporation at 298 K | 1,1'-methylenebis(4-tert-butylpyridinium) dichloride hemihydrate | iucr.org |

| 4-dimethylaminopyridine, Dichloromethane | Precipitation over several weeks | 1,1′-Methylenebis[4-(dimethylamino)pyridinium] Dichloride | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Table 3: Synthesis via Pentamethinium Salt

| Precursor | Reactant | Product Type | Application | Reference |

|---|---|---|---|---|

| Acyl pentamethinium salt | Primary amine | N-substituted 3-acyl pyridinium compound | Synthesis of NAD and NAD-analogs | google.com |

This table is interactive and allows for sorting and filtering of data.

Reactivity and Transformation Pathways of the 1,1 Methylenebispyridinium Dication

Hydrolytic Stability and Degradation Kinetics

The stability of the MDP dication is highly dependent on the pH of the aqueous solution. acs.orghud.ac.uk While remarkably stable in acidic to neutral conditions, it undergoes degradation in alkaline environments. acs.orgnih.gov

pH Dependence of Hydrolysis Reactions

The 1,1'-methylenebispyridinium dication is exceptionally stable in acidic solutions; for instance, it shows no change in 0.1 M deuterium (B1214612) chloride (DCl) at 25°C for four weeks. acs.org Its hydrolytic degradation is initiated as the pH increases. acs.orgnih.gov

Above pH 8, the hydrolysis of MDP proceeds via a biphasic reaction, sequentially liberating two equivalents of pyridine (B92270). acs.orgnih.govresearchgate.net The rate of the first phase of this degradation is second-order with respect to the hydroxide (B78521) ion concentration. acs.orgnih.gov In contrast, the second phase of the reaction is pH-independent. acs.orgnih.gov

Below pD 8 (pD refers to the pH in deuterium oxide), a much slower, alternative degradation pathway exists which is first-order in hydroxide ion. acs.orgnih.gov This pathway is also observed below pH 7, where the hydrolysis is first-order in hydroxide-ion. hud.ac.uk

Identification of Hydrolysis Products and Intermediates

The primary products of the complete hydrolysis of MDP are two equivalents of pyridine and one equivalent of formaldehyde. acs.org

A key feature of the hydrolysis above pH 9 is the formation of an unusual intermediate that exhibits a chromophore at 366 nm. hud.ac.uk This intermediate has been identified as a pyridine-ring-opened unsaturated iminoaldehyde. acs.orgnih.govresearchgate.net The generation of this chromophore accompanies the first phase of the biphasic reaction. acs.orgnih.gov

In the slower degradation pathway observed at lower pH (below pD 8), the products are different, yielding only one equivalent of pyridine and the N-(hydroxymethyl)pyridinium ion. acs.orgnih.gov

Mechanistic Elucidation of Hydrolytic Pathways

The mechanism of hydrolysis of the 1,1'-methylenebispyridinium dication is complex and pathway-dependent on the pH.

Above pH 8, the degradation follows an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. acs.orgresearchgate.net The proposed mechanism involves the nucleophilic addition of a hydroxide ion to the C2 position of one of the pyridinium (B92312) rings, forming a σ-adduct intermediate. acs.org A second-order dependence on the hydroxide ion suggests a subsequent ionization of the hydroxyl group. acs.org This zwitterionic species then undergoes ring opening, releasing the first molecule of pyridine and forming the observed unsaturated iminoaldehyde intermediate. acs.org This intermediate then undergoes a pH-independent ring closure and subsequent reactions to yield the second molecule of pyridine and formaldehyde. acs.orgnih.gov

The slower, first-order degradation pathway that occurs at a pH below 8 suggests a different mechanism, likely involving direct nucleophilic attack on the central methylene (B1212753) carbon, though this is a minor pathway. acs.org

Acidity of the Central Methylene Bridge

The methylene bridge, situated between two positively charged pyridinium rings, would be expected to exhibit significant carbon acidity. acs.org However, studies have revealed this acidity to be unexpectedly high. acs.orghud.ac.uk

Determination of Carbon Acidity (pKa)

The carbon acidity of the central methylene group in the 1,1'-methylenebispyridinium dication has been determined through kinetic studies of hydrogen/deuterium exchange. hud.ac.uk The estimated pKa of the MDP dication in H₂O is 21.2 at 25°C and an ionic strength of 1.0 M (KCl). acs.orgnih.govresearchgate.net This pKa value is considered unexpectedly high for a dicationic carbon species but is approximately 9 units lower than that of the monocationic N-methylpyridinium ion. acs.org

Table 1: pKa of the Methylene Bridge in 1,1'-Methylenebispyridinium Dication

| Compound | pKa | Conditions |

|---|---|---|

| 1,1'-Methylenebispyridinium Dication | 21.2 | H₂O, 25°C, I = 1.0 M (KCl) |

Data sourced from references acs.orgnih.govresearchgate.nethud.ac.uk.

Proton Exchange Dynamics and Mechanistic Implications

Deuterium exchange studies in D₂O reveal that the exchange of the central methylene protons is faster than the breakdown of the MDP dication. acs.orgnih.gov This exchange is predominantly catalyzed by the deuteroxide ion (OD⁻), with a minor contribution from buffer catalysis. acs.orgnih.gov

In addition to the methylene protons, deuterium exchange also takes place at the 2 and 6 positions of the pyridinium rings. acs.org However, this ring proton exchange occurs at a slower rate and is first-order in deuteroxide ion. acs.orgnih.gov It only becomes competitive with the degradation of the MDP dication at pD values below 11. acs.orgnih.gov These findings highlight the relative lability of the different protons within the dication and provide further insight into its reactivity under basic conditions.

Supramolecular Chemistry and Crystal Engineering

Non-Covalent Interactions within Crystalline Architectures

The solid-state packing of salts containing the 1,1'-methylenebis(pyridinium) moiety is driven by a combination of strong electrostatic attractions between the dication and counter-anions, supplemented by a suite of weaker, yet structurally determinative, non-covalent interactions.

A notable and recently elucidated feature in the crystal structure of 1,1'-methylenebis(pyridinium) salts is the role of the central methylene (B1212753) carbon atom as a bidentate tetrel bond donor. nih.govacs.org Tetrel bonds are non-covalent interactions involving an electrophilic region (a σ-hole) on a Group 14 element, in this case, carbon. nih.gov The presence of two strongly electron-withdrawing pyridinium (B92312) groups induces two positive σ-holes on the methylene carbon, located opposite to the C-N covalent bonds. acs.org

This unique electronic feature enables the methylene carbon to form two simultaneous, short, and directional interactions with nucleophiles, typically the counter-anions in the crystal lattice. nih.govacs.org This "geminal" tetrel bonding, where the C(sp³) atom acts as a bidentate donor, is a robust supramolecular motif that significantly influences the crystal packing of these salts. nih.govacs.org Experimental evidence from X-ray structural analysis, supported by theoretical DFT calculations, has confirmed the existence of these C(sp³)···anion interactions. acs.orgacs.org These bonds are strong enough to direct the formation of well-defined neutral trimeric units, where the dication is flanked by two anions, a recurring motif observed across salts with different halide anions (Cl⁻, Br⁻, I⁻) and even more complex anions like tetracyanidopalladate. acs.org

| Compound Anion | C···Anion Distance (pm) | N-C···Anion Angle (°) | Normalized Contact (Nc) |

|---|---|---|---|

| Iodide (I⁻) | 347.3 | 170.1 | 0.95 |

| Bromide (Br⁻) | Not specified | Not specified | Not specified |

| Chloride (Cl⁻) | Not specified | Not specified | Not specified |

A dense and intricate network of hydrogen bonds is a defining characteristic of the crystal structures of 1,1'-methylenebis(pyridinium) salts. acs.org The electropositive hydrogen atoms on the pyridinium rings and the methylene bridge act as hydrogen bond donors, forming numerous C-H···anion interactions. acs.orgiucr.orgresearchgate.net

Research indicates that the hydrogen atoms on the pyridinium ring are more effective hydrogen-bond donors than those on alkyl chains due to their greater interaction energy. acs.orgnih.gov The ortho-pyridinium hydrogens, in particular, form remarkably short contacts with anions. acs.org However, hydrogens in the meta and para positions, as well as those on the methylene linker, also participate in these networks, creating a robust web of interactions that stabilizes the crystal lattice. acs.org In hydrated salts, water molecules can also participate, bridging cations and anions through O-H···Anion or O-H···N hydrogen bonds. acs.orgiucr.orgiucr.org These extensive hydrogen-bonding schemes work in concert with other non-covalent forces to build one-, two-, or three-dimensional supramolecular architectures. acs.orgacs.orgirb.hr

| Interaction Type | Typical Donor | Typical Acceptor | Significance |

|---|---|---|---|

| C-H···Anion | ortho, meta, para-Pyridinium H; Methylene H | Halides, Pseudohalides | Primary stabilization of crystal packing. acs.org |

| O-H···Anion | Water (in hydrates) | Chloride, Bromide | Forms bridging interactions in hydrated crystals. iucr.orgiucr.org |

| C-H···N | Pyridinium H | Pyridyl N (in bipyridinium derivatives) | Stabilizes cationic columns. iucr.orgresearchgate.net |

The electron-deficient nature of the pyridinium rings makes them ideal candidates for π-π stacking and anion-π interactions. nih.gov In the crystal structures of several 1,1'-methylenebis(pyridinium) salts, the chevron-shaped cations stack to form columns along a crystallographic axis. iucr.orgresearchgate.net The intermolecular distances between the stacked rings are often indicative of stabilizing π-π interactions. iucr.org

Crystal Structure Elucidation and Conformational Analysis

X-ray diffraction studies have revealed key structural parameters for the 1,1'-methylenebis(pyridinium) dication. The molecule typically adopts a "V-shaped" or "chevron" conformation due to the sp³ hybridization of the bridging methylene carbon. iucr.orgiucr.org The N-C-N bond angle is consistently found to be in the range of 109-112°. iucr.orgiucr.org

The relative orientation of the two pyridinium rings is not fixed and can vary depending on the counter-anion and the crystal packing forces. In some cases, the two rings are twisted with respect to each other. nih.gov For instance, in a derivative, the dihedral angle between the pyridinium and pyridyl rings was found to be 21.00°. iucr.org The conformation can be influenced by the formation of the aforementioned non-covalent interactions, demonstrating the subtle balance between intramolecular conformational preferences and intermolecular stabilizing forces. The salts crystallize in various space groups, including monoclinic (e.g., C2/c, P2₁/c) and orthorhombic (e.g., Fdd2) systems, depending on the specific anion and the presence of solvent molecules. acs.orgiucr.org

| Derivative | N-C-N Angle (°) | Space Group | Reference |

|---|---|---|---|

| 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide | 111.1(4) | Not Specified | iucr.org |

| 1,1′-Methylenebis(4-tert-butylpyridinium) dichloride hemihydrate | 109.30(10) | C2/c | iucr.org |

| 1,1′-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate | 110.9(10) | Not Specified | iucr.org |

| Bis-pyridinium methylene iodide | Not Specified | Fdd2 | acs.org |

Principles of Self-Assembly and Supramolecular Pattern Formation

The Pyridinium, 1,1'-methylenebis- cation is an exemplary building block in supramolecular chemistry, where predictable recognition patterns lead to the formation of complex, ordered structures. The self-assembly process is a cooperative result of the various non-covalent interactions discussed.

The geminal tetrel bonds, in particular, have been identified as a robust interaction capable of directing the assembly into specific motifs, such as the neutral trimers composed of one dication and two anions. acs.org These primary motifs then organize further through the extensive hydrogen-bonding networks and π-stacking interactions to form higher-order patterns, such as layers or three-dimensional frameworks. acs.orgrsc.org For example, in salts with tetracyanido metallates, the interplay of tetrel and hydrogen bonds leads to the formation of topological (4,4) networks. acs.org

The modularity of this system allows for the principles of crystal engineering to be applied. By changing the counter-anion or modifying the pyridinium rings with substituents, the nature and directionality of the non-covalent interactions can be fine-tuned, leading to different supramolecular outcomes. acs.orgmdpi.com This cation has also been used as a linear "spacer" ligand in the self-assembly of more complex structures like metallo-supramolecular squares and inclusion complexes, highlighting its versatility in constructing functional supramolecular systems. acs.org

Advanced Applications in Chemical Science and Technology

Catalytic Applications and Reagent Functionality

The cationic nature and structural characteristics of Pyridinium (B92312), 1,1'-methylenebis- and its derivatives make them valuable in various synthetic and catalytic processes.

While often formed as an unexpected byproduct in reactions using pyridine (B92270) or its derivatives in dichloromethane (B109758) (DCM) solvent, even under ambient conditions chemistryviews.org, the reactivity of the methylenebispyridinium scaffold is also harnessed intentionally. The reaction between pyridine derivatives and DCM proceeds via two consecutive SN2 reactions, with the second substitution being significantly faster than the first researchgate.net.

The electrophilic nature of the exocyclic methylene (B1212753) carbon in certain pyridinium adducts makes them valuable precursors. For instance, the pyridinium fragment in a zwitterionic adduct of 1,3-dimethyl-5-methylenebarbituric acid can be readily substituted by various nucleophiles, enabling the synthesis of new organic derivatives under mild conditions psu.edu. This highlights the potential of methylene-bridged pyridinium compounds as reactive intermediates in the construction of complex molecules.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. Onium salts, including pyridinium compounds, are classic examples of phase-transfer catalysts biomedres.us. The ability of the catalyst's cation to be soluble in the organic phase while carrying the reactant anion from the aqueous phase is key to its function.

Specifically, bis-pyridinium salts have demonstrated utility in this area. In a rhodium-catalyzed stereoselective amination of thioethers, 1,1′‐Methylenebis[4‐(dimethylamino)pyridinium] Dichloride was believed to act as a phase transfer catalyst, influencing both the reaction yield and the diastereoselectivity researchgate.net. Gemini pyridinium-based amphiphiles, which share the bis-pyridinium structural motif, have also been employed as transfer agents in the phase-transfer synthesis of gold nanoparticles nih.govworktribe.com.

Integration in Advanced Materials Research

The stability and electronic properties of Pyridinium, 1,1'-methylenebis- have led to its integration into advanced materials, particularly in the fields of renewable energy and nanotechnology.

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their long-term stability, especially in the presence of moisture, remains a critical challenge. Pyridine and its derivatives are often used as additives in the hole-transporting layer of PSCs to improve efficiency and stability rsc.org.

Recent research has highlighted the specific benefits of incorporating 1,1′-methylenebispyridinium dichloride (referred to as DipyCl2) into perovskite films rsc.orgrsc.org. This additive has been shown to significantly enhance the moisture resistance of the perovskite structure through defect passivation rsc.org. The high acid dissociation constant (pKa) of DipyCl2 (26.4) indicates it is less likely to donate a proton, which helps avoid deprotonation reactions that can destabilize the perovskite structure rsc.org.

The performance enhancements are significant. The addition of just 0.10 mol% of DipyCl2 extended the carrier lifetime and allowed the perovskite film to maintain its integrity even after four months of storage in air rsc.org. PSCs incorporating this additive achieved a power conversion efficiency (PCE) of 24.2% and, crucially, retained 80% of their initial efficiency after 2000 hours of exposure to air rsc.org. This represents a major step towards the practical application of PSC technology.

| Parameter | Control PSC | PSC with 0.10 mol% DipyCl2 | Reference |

| Power Conversion Efficiency (PCE) | Not Specified | 24.2% | rsc.org |

| Carrier Lifetime | Not Specified | 290 ± 5.81 ns | rsc.org |

| Long-Term Stability (Air Exposure) | Significant Degradation | Retained 80% of initial efficiency after 2000 hours | rsc.org |

| Moisture Resistance | Poor | Maintained black color after 4 months | rsc.org |

This table summarizes the performance improvements in Perovskite Solar Cells upon the addition of 1,1′-methylenebispyridinium dichloride (DipyCl2).

Bis-pyridinium salts are being explored for their ability to facilitate the formation of and stabilize nanoparticles for advanced delivery systems. Gemini pyridinium-based amphiphiles, for example, can act as synthesis facilitators, particle stabilizers, and anion recognition centers in the creation of gold nanoparticles (AuNPs) for delivering anionic drugs like ibuprofen (B1674241) and piroxicam (B610120) nih.govworktribe.com.

A specific derivative, 1,1'-methylenebis[4-[(hydroxyimino)methyl]-pyridinium] dimethanesulfonate (MMB4 DMS), has been developed into a core-shell nanomedicine platform patsnap.com. Due to its hydrophilicity and chemical instability, MMB4 DMS is challenging to deliver effectively. To overcome this, researchers created nanoparticles with an MMB4 DMS nanocrystal core and a midazolam shell. This structure protects the core from the aqueous environment, ensuring its chemical stability and enabling brain-targeting delivery patsnap.com. This approach demonstrates a platform for the effective delivery of unstable, water-soluble drugs patsnap.com.

| Nanoparticle System | Core Component | Role of Bis-Pyridinium Compound | Application | Reference |

| Gold Nanoparticles (AuNPs) | Gold | Gemini bis-pyridinium salt acts as transfer agent and stabilizer | Delivery of anionic drugs (e.g., ibuprofen) | nih.govworktribe.com |

| MMB4@MDZ Nanoparticles | MMB4 DMS Nanocrystal | MMB4 DMS (a bis-pyridinium derivative) is the active drug component | Brain-targeting drug delivery | patsnap.com |

This table outlines the use of bis-pyridinium compounds in the formation of advanced nanoparticle delivery systems.

Fundamental Electrochemical Studies

The electrochemical behavior of pyridinium ions is fundamental to their function in various applications, including the electrocatalytic reduction of carbon dioxide (CO₂). Studies using cyclic voltammetry have shown that the reduction of pyridinium is highly dependent on the electrode material wpmucdn.comrsc.org. A quasi-reversible one-electron reduction is observed with a platinum electrode at approximately -0.6 V vs. SCE, whereas on silver, gold, and copper electrodes, the reduction potential is about 400 mV more negative wpmucdn.combatistalab.com.

In the context of CO₂ reduction, pyridinium is not merely a simple electron shuttle. Mechanistic studies suggest that pyridinium facilitates the formation of hydrogen atoms adsorbed on the platinum electrode surface batistalab.com. The CO₂ is then reduced by these surface-bound hydrogen atoms via a proton-coupled hydride transfer (PCHT) mechanism, a process activated by the pyridinium ion (PyrH⁺) batistalab.com. This understanding is crucial for designing more efficient systems for converting CO₂ into valuable fuels and chemicals. The reaction rate is first-order in both CO₂ and the pyridinium ion, underscoring the catalyst's central role batistalab.com.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For Pyridinium (B92312), 1,1'-methylenebis-, both proton (¹H) and carbon-13 (¹³C) NMR studies have been conducted, providing detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of Pyridinium, 1,1'-methylenebis- reveals distinct signals corresponding to the different types of protons in the molecule. Studies conducted in deuterium (B1214612) oxide (D₂O) show a characteristic pattern of signals for the pyridinium rings and the bridging methylene (B1212753) group. pdx.edu

The protons on the pyridinium rings are deshielded due to the positive charge on the nitrogen atoms, resulting in signals in the downfield region of the spectrum. Specifically, the ortho-protons (adjacent to the nitrogen) appear as a doublet, the para-proton as a triplet, and the meta-protons as a triplet. The methylene bridge protons give rise to a singlet, as they are chemically equivalent and not coupled to any neighboring protons. pdx.edu

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| ortho-H (α-H) | 9.28 | d | 4H | pdx.edu |

| para-H (γ-H) | 8.78 | t | 2H | pdx.edu |

| meta-H (β-H) | 8.25 | t | 4H | pdx.edu |

| Methylene (-CH₂-) | 7.38 | s | 2H | pdx.edu |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of Pyridinium, 1,1'-methylenebis- in D₂O provides complementary information to the ¹H NMR spectrum, showing three distinct signals corresponding to the different carbon environments in the molecule. pdx.edu The carbon atoms of the pyridinium rings are significantly deshielded, with the ortho- and para-carbons appearing at the lowest field due to the electron-withdrawing effect of the positively charged nitrogen. The methylene bridge carbon appears at a higher field. pdx.edu

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ortho-C (α-C) | 150.0 | pdx.edu |

| para-C (γ-C) | 145.2 | pdx.edu |

| meta-C (β-C) | 129.6 | pdx.edu |

| Methylene (-CH₂-) | 78.0 | pdx.edu |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. For the dicationic Pyridinium, 1,1'-methylenebis- (C₁₁H₁₂N₂²⁺), HRMS analysis provides a measured mass that is very close to the theoretically calculated value, thereby confirming its molecular formula. pdx.edu

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂²⁺ | pdx.edu |

| Calculated m/z | 86.04948 | pdx.edu |

| Found m/z | 86.04937 | pdx.edu |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Several crystal structures of salts containing the Pyridinium, 1,1'-methylenebis- dication have been reported. iucr.orgacs.org

These studies reveal that the dication typically adopts a "V-shaped" or "butterfly" conformation, which is dictated by the geometry of the central methylene bridge. iucr.orgacs.org The angle between the two pyridinium rings is a key structural parameter. For example, in the crystal structure of 1,1′-methylenebis(4-tert-butylpyridinium) dichloride hemihydrate, the N-C-N angle is reported to be 109.30(10)°. iucr.org The crystal packing is often stabilized by a network of hydrogen bonds and, in some cases, π-π stacking interactions between the pyridinium rings. iucr.org

| Structural Parameter | Value | Compound | Reference |

|---|---|---|---|

| N-C-N Bond Angle | 109.30(10)° | 1,1′-Methylenebis(4-tert-butylpyridinium) dichloride hemihydrate | iucr.org |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic properties and bonding within the Pyridinium (B92312), 1,1'-methylenebis- dication. Theoretical studies, often performed at levels of theory such as PBE0-D3/def2-TZVP, have revealed key features of its molecular electrostatic potential (MEP) and electronic distribution.

The MEP surface of the isolated dication shows significant positive potential, particularly around the hydrogen atoms of the pyridinium rings and, notably, at the central methylene (B1212753) carbon. acs.org This analysis identifies two specific regions of most positive MEP located opposite to the C-N bonds of the methylene bridge. acs.org These regions are indicative of "σ-holes," areas of positive electrostatic potential on the extension of a covalent bond, which render the methylene carbon an electrophilic site. acs.org This theoretical finding is crucial as it predicts the carbon atom's ability to engage in specific, directional non-covalent interactions. In the solid state, these positive potential maxima are indeed where anions are located, confirming the predictive power of the MEP analysis. acs.org

DFT calculations have also been used to characterize the geometry and spectral features of related methylene-bridged bis(imidazolium) salts, demonstrating the utility of this method in reproducing experimental geometries. researchgate.net For the Pyridinium, 1,1'-methylenebis- system, DFT provides a foundational understanding of how the positive charges on the pyridinium rings influence the electron density across the entire molecule, particularly activating the methylene carbon for unusual bonding interactions. acs.org

A key finding from DFT studies is the ability of the sp³-hybridized methylene carbon to act as a bidentate tetrel bond (TtB) donor. acs.org A tetrel bond is a non-covalent interaction involving a Group 14 element (like carbon) as an electrophilic site. While C(sp³) atoms were previously known to act as monodentate TtB donors, theoretical and experimental evidence for Pyridinium, 1,1'-methylenebis- salts demonstrates that the methylene carbon can form two distinct, short, and directional contacts with anions (C···I/Br/N). acs.org This bidentate nature is a significant finding in the field of supramolecular chemistry.

Charge transfer is a component of these tetrel bonds, where a filled molecular orbital of an electron donor (anion) donates charge to the antibonding σ* orbital of the C-N bonds of the dication. acs.org This interaction, although weaker than the primary ion-pair Coulombic attraction, is vital for confirming the σ-hole tetrel bond character of the contacts. acs.org

Table 1: Selected DFT-Calculated Interaction Data for Pyridinium, 1,1'-methylenebis- Salts

| Interaction Type | Compound System | Interaction Energy (kcal/mol) | Key Finding |

| Tetrel Bonding | Salt 1 (with Iodide) | -218.9 | Methylene carbon acts as a bidentate TtB donor. |

| Tetrel Bonding | Salt 4 (with Iodide) | -218.9 | Distribution of interactions is almost identical to salt 1 . |

Note: Data derived from theoretical calculations on trimeric units of the respective salts. The high interaction energy includes significant Coulombic contributions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and intermolecular interactions. wikipedia.orguni-rostock.dewiley-vch.de QTAIM analysis has been applied to salts of Pyridinium, 1,1'-methylenebis- to characterize the nature of the interactions between the dication and its counter-anions. acs.org

This analysis identifies critical points in the electron density. The presence of a bond critical point (BCP) and a bond path between two atoms is evidence of an interaction linking them. researchgate.netnih.gov For Pyridinium, 1,1'-methylenebis- salts, QTAIM analysis confirms the existence of bond paths and BCPs between the central methylene carbon and the adjacent anions, providing definitive evidence for the C(sp³)···anion tetrel bonds. acs.org

The QTAIM analysis for a salt with a tetracyanido palladate anion (compound 2 ) shows a slightly different scenario where the methylene carbon's BCP connects to only one anion, while the other anion engages in an anion−π interaction with a pyridinium ring. acs.org This highlights how the nature of the anion can influence the specific binding modes.

Table 2: QTAIM Topological Parameters for Intermolecular Interactions in a Pyridinium, 1,1'-methylenebis- Salt

| Interaction | Atoms Involved | Presence of BCP & Bond Path | Nature of Interaction |

| Tetrel Bond | C(methylene) ··· I⁻ | Yes | Confirms bidentate TtB donation in salt 1 . acs.org |

| Hydrogen Bond | C-H(pyridine) ··· I⁻/N⁻ | Yes | Short, directional HBs stabilizing the structure. acs.org |

| Anion-π | Anion ··· Pyridinium Ring | Yes | Ancillary interaction contributing to crystal packing. acs.org |

| Tetrel Bond | C(methylene) ··· N(anion) | Yes | Confirms TtB in salt 2 , but only to one anion. acs.org |

This table provides a qualitative summary of findings from QTAIM analyses.

Molecular Dynamics Simulations and Mechanistic Modeling

While specific molecular dynamics (MD) simulation studies focusing exclusively on Pyridinium, 1,1'-methylenebis- are not extensively detailed in the surveyed literature, the foundational data from DFT and QTAIM analyses provide a robust basis for constructing accurate mechanistic models and force fields for such simulations. livecomsjournal.orgmdpi.com MD simulations are powerful tools for exploring the conformational space and dynamic behavior of molecular systems over time. arxiv.org

Mechanistic Modeling: The detailed characterization of the bidentate tetrel bonding and the network of hydrogen bonds provides a clear mechanistic model for the self-assembly and crystal packing of Pyridinium, 1,1'-methylenebis- salts. acs.org The primary driving force for assembly is the strong electrostatic attraction between the dication and its counter-anions. However, the directionality and specificity are governed by the weaker, yet crucial, tetrel and hydrogen bonds.

A mechanistic model based on these findings would involve:

Initial electrostatic attraction bringing the cationic and anionic species together.

Directional approach of anions towards the σ-holes on the methylene carbon, leading to the formation of specific tetrel bonds. acs.org

Simultaneous formation of a network of hydrogen bonds and anion-π interactions that further stabilize the resulting supramolecular assembly. acs.orgnih.gov

Potential for Molecular Dynamics Simulations: MD simulations built upon these insights could be used to:

Simulate the self-assembly process in solution to observe the formation of the crystal lattice.

Investigate the stability of the tetrel and hydrogen bonds at different temperatures.

Explore the conformational flexibility of the dication, particularly the N-C-N bond angle and the relative orientation of the two pyridinium rings. nih.gov

Calculate the free energy profiles of anion binding to the dication to quantify the strength of the interactions in a dynamic environment.

The development of approximated quantum methods like self-consistent-charge density-functional tight-binding (SCC-DFTB) could also enable larger-scale simulations to study the interactions of these dications with surfaces or larger biological molecules, bridging the gap between quantum chemical accuracy and the length scales accessible to classical MD. mdpi.com

Derivatives and Analogs of 1,1 Methylenebispyridinium

Synthesis and Characterization of Substituted Analogs

The synthesis of 1,1'-methylenebispyridinium analogs is most commonly achieved through the reaction of pyridine (B92270) or its substituted derivatives with a methylene-bridging agent, typically a dihalomethane like dichloromethane (B109758) (DCM) or dibromomethane. rsc.orgpdx.edu This reaction proceeds via two consecutive SN2 nucleophilic substitution reactions, where the nitrogen atom of the pyridine attacks the electrophilic carbon of the dihalomethane. pdx.edunih.gov

The reaction can be modulated by the nature of the substituents on the pyridine ring. Electron-donating groups tend to increase the nucleophilicity of the pyridine nitrogen, accelerating the reaction, while electron-withdrawing groups have the opposite effect. pdx.edu For instance, the reaction of 4-(dimethylamino)pyridine with DCM proceeds significantly faster than that of unsubstituted pyridine. pdx.edu

Unsymmetrical analogs, where the two pyridine rings bear different substituents, can also be synthesized. This is often achieved through a stepwise approach, first reacting a halomethyl pyridinium (B92312) derivative with a dissimilar pyridine. rsc.org Another strategy involves the selective protection and deprotection of functional groups on a pre-formed bispyridinium scaffold. nih.gov

The characterization of these analogs relies on a suite of standard spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the structure, with the appearance of a characteristic singlet for the bridging methylene (B1212753) protons being a key indicator. rsc.org Mass spectrometry is used to determine the molecular weight and fragmentation patterns, while X-ray crystallography provides definitive information on the three-dimensional structure of the molecule in the solid state. rsc.orgresearchgate.net

| Analog | Pyridine Precursor(s) | Bridging Agent | Key Characterization Data | Reference |

|---|---|---|---|---|

| 1,1'-Methylenebis(pyridinium) dichloride | Pyridine | Dichloromethane (DCM) | Formation of white crystals; distinctive methylene signal in ¹H NMR. | rsc.orgpdx.edu |

| 1,1'-Methylenebis(4-(dimethylamino)pyridinium) dichloride | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | ¹H NMR (DMSO-d₆): δ 8.56 (d), 7.18 (d), 6.32 (s), 3.26 (s). ¹³C NMR (DMSO-d₆): δ 156.4, 141.8, 108.3, 62.3. | pdx.eduresearchgate.net |

| 1,1'-Methylenebis(4-tert-butylpyridinium) dichloride | 4-tert-Butylpyridine | Dichloromethane (DCM) | Crystal structure determined; V-shaped dication with an N-C-N angle of 109.30(10)°. | researchgate.net |

| Unsymmetrical N-tosyl-N'-methyl-2,11-diaza rsc.orgrsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqD_vphVi1s6KQ9quvKjIpnk0iBePO-yIQNbDDuqJmz-tYIGNT2SxxFL7UsHyLDfPI9cOBOk6aEDr2pvFMcnMZixU8pzvvx0CcZY7nADAde5hVASWxuymn-aBZYQFDDUsnL7JiBlleWPGRBxO76VpaSJoiK8jUfO0NZds%3D)pyridinophane | N-(tosyl)-2,11-diaza rsc.orgrsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqD_vphVi1s6KQ9quvKjIpnk0iBePO-yIQNbDDuqJmz-tYIGNT2SxxFL7UsHyLDfPI9cOBOk6aEDr2pvFMcnMZixU8pzvvx0CcZY7nADAde5hVASWxuymn-aBZYQFDDUsnL7JiBlleWPGRBxO76VpaSJoiK8jUfO0NZds%3D)pyridinophane | Methylating agent | Synthesized from an asymmetric precursor to create a library of derivatives. | nih.gov |

Structure-Reactivity Relationships in Functionalized Derivatives

The functionalization of the 1,1'-methylenebispyridinium scaffold has a profound impact on its reactivity. The electronic properties of the substituents on the pyridine rings are a key determinant of the molecule's behavior. This relationship is clearly demonstrated in the kinetics of the formation of these compounds from substituted pyridines and dichloromethane. pdx.edunih.gov

A study on the reaction of various pyridine derivatives with DCM revealed that the second-order rate constants for the first (k₁) and second (k₂) substitutions are significantly different. pdx.edu For 4-(dimethylamino)pyridine, k₂ is much larger than k₁, meaning the intermediate monosubstituted product is highly reactive and not typically isolated. pdx.edunih.gov This is attributed to the fact that the first pyridinium ring acts as a strong electron-withdrawing group, further activating the remaining chloromethyl group for the second nucleophilic attack. researchgate.net

The nature of the substituents directly influences these reaction rates. Electron-donating groups on the pyridine ring increase its nucleophilicity, leading to a faster initial reaction. pdx.edu Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. This principle allows for a predictable tuning of the reactivity of the scaffold based on the chosen functional groups.

Beyond their synthesis, the functionalization of the pyridine rings also dictates the subsequent reactivity of the bispyridinium salt itself. The pyridinium moiety is an electron-deficient aromatic system, making the attached substituents susceptible to nucleophilic attack or modification. The presence of specific functional groups can also introduce new reactive sites, enabling further chemical transformations and the construction of more complex molecular architectures. For example, the incorporation of oxime functionalities onto bispyridinium scaffolds has been explored for their potential as chemical antidotes. researchgate.net

| Functional Group Type | Effect on Pyridine Nucleophilicity | Impact on Reactivity with Electrophiles (e.g., DCM) | Example | Reference |

|---|---|---|---|---|

| Electron-Donating | Increases | Accelerates reaction rate | -N(CH₃)₂ (dimethylamino) | pdx.eduresearchgate.net |

| Electron-Withdrawing | Decreases | Slows reaction rate | -CN, -NO₂ | nih.gov |

| Bulky Alkyl Groups | Can sterically hinder the nitrogen atom | May slow reaction rate due to steric hindrance | -C(CH₃)₃ (tert-butyl) | researchgate.net |

Future Directions in Scaffold-Based Chemical Design

The 1,1'-methylenebispyridinium unit is an attractive scaffold for chemical design due to its structural rigidity, synthetic accessibility, and the ease with which its properties can be modified. researchgate.net The concept of scaffold-based design, which is well-established in medicinal chemistry, involves using a core molecular structure as a template to generate a library of related compounds with diverse functionalities. lifechemicals.comlifechemicals.com This approach is highly relevant to the future development of novel molecules based on the 1,1'-methylenebispyridinium framework.

One promising direction is the development of novel antimicrobial agents. Quaternary ammonium (B1175870) compounds, a class to which bispyridinium salts belong, are known for their membrane-disrupting antibacterial properties. researchgate.net By systematically varying the substituents on the pyridine rings—for instance, by introducing long alkyl chains to modulate lipophilicity or incorporating other pharmacophores—new derivatives with enhanced potency and selectivity against resistant bacterial strains could be designed.

In materials science, the rigid, cationic nature of the 1,1'-methylenebispyridinium scaffold makes it a candidate for the construction of novel supramolecular assemblies and functional materials. The ability to introduce specific functional groups allows for the tuning of properties such as solubility, thermal stability, and electronic characteristics. This could lead to the development of new ionic liquids, components for molecular sensors, or building blocks for metal-organic frameworks. researchgate.net

Furthermore, the technique of "scaffold hopping," where a known active core is replaced by a structurally different but functionally similar one, could be applied. biosolveit.de The 1,1'-methylenebispyridinium scaffold could be explored as a replacement for other cationic or aromatic structures in existing bioactive molecules to discover new chemical entities with improved properties. Computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in guiding the rational design of these next-generation compounds, predicting their properties and prioritizing synthetic targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.